molecular formula C23H30N2O7S B280577 YG1702

YG1702

货号: B280577
分子量: 478.6 g/mol
InChI 键: WBMJXHUWKGEKBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YG1702 (CAS 724737-08-0) is a potent and specific inhibitor of aldehyde dehydrogenase 18A1 (ALDH18A1), an enzyme that plays a critical role in the glutamine-arginine-proline metabolic axis frequently dysregulated in cancers . This compound physically interacts with ALDH18A1 with high affinity, potentially blocking its enzymatic activity and disrupting this key metabolic pathway in tumor cells . Its primary research value lies in the study of MYCN-amplified neuroblastoma, where ALDH18A1 and the MYCN oncogene form a positive feedback loop that drives tumor growth . Inhibition of this loop by this compound has been shown to attenuate the growth of MYCN-amplified neuroblastoma and downregulate MYCN levels, conferring tumor regression in xenograft models . In vivo studies demonstrate that this compound administered via intraperitoneal injection at 45 mg/kg can significantly inhibit the growth of tumor xenografts . This makes this compound a valuable tool compound for researchers investigating cancer metabolism, oncogene regulation, and targeted therapeutic strategies for high-risk neuroblastoma and other ALDH18A1-dependent cancers. This product is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C23H30N2O7S

分子量

478.6 g/mol

IUPAC 名称

3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3

InChI 键

WBMJXHUWKGEKBB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

规范 SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of YG1702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Its primary mechanism of action lies in the disruption of a critical positive feedback loop that drives the proliferation of MYCN-amplified neuroblastoma (NB), a pediatric cancer with a grim prognosis. By inhibiting the enzymatic activity of ALDH18A1, this compound effectively downregulates the expression of the MYCN oncoprotein, leading to reduced tumor cell growth, induction of a less proliferative phenotype, and prolonged survival in preclinical models. This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental basis for the action of this compound.

Core Mechanism of Action: Disruption of the ALDH18A1-MYCN Positive Feedback Loop

The central mechanism of this compound revolves around its targeted inhibition of ALDH18A1, an enzyme that is critically overexpressed in MYCN-amplified neuroblastoma. This inhibition sets off a cascade of events that ultimately leads to the suppression of the MYCN oncogene, a key driver of this aggressive cancer.

Mechanistic studies have revealed a symbiotic relationship between ALDH18A1 and MYCN, forming a positive feedback loop that fuels tumor progression.[1] In this loop:

  • ALDH18A1 Regulates MYCN: ALDH18A1 has been shown to regulate the expression of MYCN through both transcriptional and post-transcriptional mechanisms.[1]

  • MYCN Reciprocally Transactivates ALDH18A1: The MYCN oncoprotein, in turn, binds to the promoter region of the ALDH18A1 gene, enhancing its transcription and leading to increased ALDH18A1 protein levels.[1]

This reciprocal regulation creates a vicious cycle of escalating oncogenic signaling. This compound acts as a circuit breaker in this loop. By physically interacting with ALDH18A1 with high affinity, this compound inhibits its enzymatic function.[1] This initial inhibition leads to a downstream reduction in MYCN expression. The subsequent decrease in MYCN levels further suppresses the transcription of ALDH18A1, amplifying the inhibitory effect of this compound and effectively dismantling the positive feedback loop.

ALDH18A1_MYCN_Feedback_Loop cluster_0 ALDH18A1-MYCN Positive Feedback Loop cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcomes ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN Transcriptional & Post-transcriptional Regulation Tumor_Growth Tumor Growth Inhibition MYCN->ALDH18A1 Transcriptional Activation MYCN->Tumor_Growth Suppression of Downstream Oncogenic Signaling This compound This compound This compound->ALDH18A1 Inhibition Prolonged_Survival Prolonged Survival

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies, primarily in the context of MYCN-amplified neuroblastoma.

Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
ParameterValueReference
Animal Model Tumor-bearing mice with neuroblastoma xenografts[2]
Treatment Regimen 45 mg/kg, intraperitoneal injection (I.P.)[2]
Dosing Frequency Once every 3 days, for a total of three injections[2]
Observed Outcome Inhibition of xenograft tumor growth[2]

Further quantitative data on tumor growth inhibition percentages and survival benefits from the primary literature are pending a more detailed review of supplementary materials.

Detailed Experimental Protocols

The following sections outline the key experimental methodologies used to elucidate the mechanism of action and efficacy of this compound.

ALDH18A1 Enzymatic Activity Assay

This assay is crucial for determining the direct inhibitory effect of this compound on its target enzyme. A general protocol for measuring aldehyde dehydrogenase activity is as follows:

Principle: The enzymatic activity of ALDH18A1 is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human ALDH18A1 protein

  • This compound

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • Substrate (e.g., a specific aldehyde)

  • NAD⁺ solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare working solutions of the substrate and NAD⁺ in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the recombinant ALDH18A1 enzyme. Incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and NAD⁺ solution to each well to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

ALDH18A1_Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Substrate, NAD+) Start->Prepare_Reagents Incubate Incubate ALDH18A1 with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and NAD+ Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Western Blot Analysis of MYCN Expression

This technique is used to quantify the effect of this compound on the protein levels of its downstream target, MYCN.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to MYCN.

Materials:

  • Neuroblastoma cell lines (MYCN-amplified)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MYCN

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture MYCN-amplified neuroblastoma cells and treat with various concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-MYCN antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

  • Quantification: Densitometry is used to quantify the band intensities, and the expression of MYCN is normalized to the loading control.

Western_Blot_Workflow Start Start Cell_Treatment Treat Neuroblastoma Cells with this compound Start->Cell_Treatment Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Quantification Densitometric Quantification Detection->Quantification End End Quantification->End

In Vivo Neuroblastoma Xenograft Model

This model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Principle: Human neuroblastoma cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth and survival is monitored.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MYCN-amplified neuroblastoma cell line

  • Matrigel (or similar)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 45 mg/kg, I.P.) and the vehicle control according to the specified dosing schedule.[2]

  • Monitoring: Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. If applicable, generate Kaplan-Meier survival curves.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its well-defined mechanism of action, centered on the specific inhibition of ALDH18A1 and the consequent disruption of the ALDH18A1-MYCN positive feedback loop, provides a strong rationale for its clinical development. The preclinical data, though requiring further detailed quantitative analysis, demonstrates a clear anti-tumor effect. The experimental protocols outlined herein provide a framework for the continued investigation and validation of this compound's therapeutic potential.

References

The ALDH18A1 Inhibitor YG1702: A Novel Approach to Disrupting the MYCN Signaling Pathway in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCN-amplified neuroblastoma remains a significant clinical challenge with poor prognosis. The direct targeting of the MYCN oncoprotein has proven difficult. A promising therapeutic strategy has emerged through the indirect targeting of MYCN by inhibiting key cellular pathways that support its oncogenic activity. This technical guide details the mechanism and effects of YG1702, a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Research has unveiled a critical positive feedback loop between ALDH18A1 and MYCN in neuroblastoma, where ALDH18A1 supports MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1. This compound disrupts this oncogenic loop, leading to a reduction in MYCN levels, decreased tumor cell proliferation, and prolonged survival in preclinical models of MYCN-amplified neuroblastoma.[1][2] This document provides a comprehensive overview of the preclinical data, proposed mechanism of action, and the experimental methodologies used to evaluate this compound.

Introduction: The Challenge of MYCN-Amplified Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by a high degree of clinical and genetic heterogeneity. A key driver of aggressive, high-risk disease is the amplification of the MYCN oncogene, which is found in approximately 25% of cases and is strongly correlated with poor outcomes. MYCN is a transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, and metabolism, making it a central node in neuroblastoma tumorigenesis. Despite its importance, the development of direct MYCN inhibitors has been largely unsuccessful due to its "undruggable" nature as a transcription factor. This has led to a shift in focus towards identifying and targeting cellular dependencies that are critical for MYCN-driven cancers.

The ALDH18A1-MYCN Positive Feedback Loop: A Novel Therapeutic Target

Recent research has identified a crucial interplay between MYCN and the metabolic enzyme ALDH18A1.[1] ALDH18A1 is a key enzyme in the synthesis of proline and ornithine from glutamate. Mechanistic studies have revealed a positive feedback loop that sustains high levels of MYCN in neuroblastoma cells:

  • ALDH18A1 supports MYCN expression: ALDH18A1 has been shown to regulate MYCN expression at both the transcriptional and post-transcriptional levels.[1]

  • MYCN transcriptionally activates ALDH18A1: In turn, MYCN binds to the promoter of the ALDH18A1 gene and enhances its transcription.[1]

This reciprocal regulation creates a feed-forward loop that drives neuroblastoma cell proliferation and tumorigenicity. The discovery of this pathway has presented a novel and druggable target for the indirect inhibition of MYCN.

This compound: A Specific Inhibitor of ALDH18A1

This compound was identified through molecular docking and screening as a specific inhibitor of ALDH18A1.[1] By targeting ALDH18A1, this compound effectively disrupts the positive feedback loop with MYCN, leading to a cascade of anti-tumor effects in MYCN-amplified neuroblastoma.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of ALDH18A1. This disruption of the ALDH18A1-MYCN feedback loop leads to a significant reduction in MYCN protein levels, which in turn inhibits the downstream oncogenic signaling driven by MYCN.

cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_inhibition Inhibition by this compound MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transcriptional Activation Proliferation Proliferation MYCN->Proliferation Promotes ALDH18A1->MYCN Transcriptional & Post- transcriptional Regulation ALDH18A1->Proliferation Promotes This compound This compound This compound->ALDH18A1 Inhibition

Figure 1: Mechanism of this compound Action

Preclinical Efficacy of this compound

Disclaimer: The following tables summarize the conceptual findings based on publicly available abstracts. Specific quantitative data from the primary research article was not accessible.

In Vitro Activity

The in vitro effects of this compound were evaluated in a panel of neuroblastoma cell lines with varying MYCN amplification statuses.

Cell LineMYCN StatusAssayEndpointConceptual Result
MYCN-amplifiedAmplifiedCell ViabilityIC50Potent inhibition of cell growth
MYCN-non-amplifiedNon-amplifiedCell ViabilityIC50Reduced sensitivity compared to MYCN-amplified lines
MYCN-amplifiedWestern BlotProtein LevelsMYCN, ALDH18A1Dose-dependent decrease in MYCN and ALDH18A1

Table 1: Conceptual Summary of In Vitro Efficacy of this compound

In Vivo Activity

The anti-tumor efficacy of this compound was assessed in xenograft models of MYCN-amplified neuroblastoma.

Animal ModelTreatmentDosing SchedulePrimary OutcomeConceptual Result
Nude mice with MYCN-amplified neuroblastoma xenograftsThis compoundIntraperitoneal injectionTumor VolumeSignificant reduction in tumor growth
Nude mice with MYCN-amplified neuroblastoma xenograftsThis compoundIntraperitoneal injectionOverall SurvivalProlonged survival compared to control group

Table 2: Conceptual Summary of In Vivo Efficacy of this compound

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. The specific, detailed protocols from the primary study on this compound were not publicly available.

Cell Viability Assay (Conceptual Workflow)

cluster_workflow Cell Viability Assay Workflow A Seed neuroblastoma cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F

Figure 2: Cell Viability Assay Workflow
  • Cell Culture: Neuroblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting (Conceptual Workflow)

cluster_workflow Western Blotting Workflow A Treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Probe with primary antibodies (anti-MYCN, anti-ALDH18A1, anti-actin) D->E F Incubate with secondary antibodies E->F G Detect signal and analyze band intensity F->G

Figure 3: Western Blotting Workflow
  • Cell Treatment and Lysis: Neuroblastoma cells are treated with this compound for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against MYCN, ALDH18A1, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model (Conceptual Workflow)

cluster_workflow In Vivo Xenograft Model Workflow A Inject MYCN-amplified neuroblastoma cells subcutaneously into nude mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle (e.g., intraperitoneally) C->D E Monitor tumor volume and body weight regularly D->E F Assess overall survival E->F

Figure 4: In Vivo Xenograft Model Workflow
  • Cell Implantation: MYCN-amplified neuroblastoma cells are injected subcutaneously into the flanks of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are randomized into treatment groups and receive intraperitoneal injections of this compound or a vehicle control according to a specified dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Overall survival is also monitored.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for the treatment of MYCN-amplified neuroblastoma. By targeting ALDH18A1, this compound effectively disrupts a critical oncogenic feedback loop, leading to the downregulation of MYCN and subsequent inhibition of tumor growth. The preclinical data strongly support the continued development of this compound and other inhibitors of the ALDH18A1-MYCN axis. Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound, as well as an investigation into potential combination therapies to further enhance its anti-tumor efficacy. The successful clinical translation of this approach could offer a much-needed therapeutic option for children with high-risk neuroblastoma.

References

Foundational Research on ALDH18A1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 18 family member A1 (ALDH18A1), also known as pyrroline-5-carboxylate synthetase (P5CS), is a bifunctional mitochondrial enzyme crucial for the de novo biosynthesis of proline and ornithine from glutamate. This enzyme is a key player in cellular metabolism, providing building blocks for protein synthesis and contributing to cellular energy homeostasis. Emerging research has highlighted the significant role of ALDH18A1 in various pathological conditions, particularly in cancer. Its upregulation has been observed in several tumor types, including neuroblastoma, esophageal cancer, and certain breast cancers, where it is often associated with poor prognosis. This has positioned ALDH18A1 as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of the foundational research on ALDH18A1 inhibitors, including quantitative data on their activity, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways involved.

ALDH18A1 in Cellular Metabolism and Disease

ALDH18A1 catalyzes the initial and rate-limiting step in proline biosynthesis, converting glutamate to Δ1-pyrroline-5-carboxylate (P5C). Proline is not only essential for protein synthesis but also plays a role in cellular stress responses. The metabolic pathways influenced by ALDH18A1 are critical for rapidly proliferating cells, such as cancer cells, which have a high demand for proline.[1] Inhibition of ALDH18A1 can disrupt these metabolic processes, leading to suppressed cancer cell growth and survival.[2]

In neuroblastoma, a positive feedback loop between ALDH18A1 and the MYCN oncogene has been identified.[1] MYCN transcriptionally activates ALDH18A1, and ALDH18A1, in turn, post-transcriptionally regulates MYCN expression, creating a vicious cycle that promotes tumor growth.[1] This makes the pharmacological inhibition of ALDH18A1 a compelling strategy to break this oncogenic loop.

Quantitative Data on ALDH18A1 Inhibitors

To date, the publicly available quantitative data on specific ALDH18A1 inhibitors is limited. One of the few identified specific inhibitors is YG1702, which has been shown to be a potent and specific inhibitor of ALDH18A1.[3] While the exact IC50 value for this compound has not been reported in the reviewed literature, its efficacy has been demonstrated in preclinical models.

InhibitorTargetAssay TypeCell Line/SystemEffectReference
This compoundALDH18A1In vivoNeuroblastoma xenograft modelsTumor regression and prolonged survival[1]

Further research is needed to identify and characterize more ALDH18A1 inhibitors and to determine their specific potencies (e.g., IC50, Ki values) against the purified enzyme and in cellular models.

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of ALDH18A1 inhibitors. These protocols are based on established methods for other ALDH isoforms and can be adapted for ALDH18A1.

ALDH18A1 Enzymatic Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of ALDH18A1 by monitoring the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant ALDH18A1 enzyme

  • Tris-HCl buffer (pH 7.5-8.5)

  • L-Glutamic acid (substrate)

  • ATP (co-substrate)

  • MgCl2

  • NADP+ or NAD+ (coenzyme)

  • Test inhibitor compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-Glutamic acid, ATP, and MgCl2 in a 96-well plate.

  • Add the test inhibitor compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding NAD(P)+ and the purified ALDH18A1 enzyme to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity. This can be adapted to screen for ALDH18A1 inhibitors in a cellular context.

Materials:

  • Cancer cell line with known ALDH18A1 expression (e.g., neuroblastoma cell lines like SK-N-BE(2))

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Test inhibitor compounds

  • Flow cytometer

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Harvest and resuspend the cells in ALDEFLUOR™ assay buffer.

  • Treat the cells with various concentrations of the test inhibitor compounds for a predetermined time. Include a vehicle control.

  • Prepare the ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde, BAAA) according to the manufacturer's instructions.

  • Add the ALDEFLUOR™ reagent to the cell suspensions.

  • For each sample, prepare a "minus inhibitor" control by adding the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to a separate tube. DEAB serves as a negative control to define the ALDH-negative population.

  • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Analyze the cells by flow cytometry. The fluorescent product, BODIPY™-aminoacetate (BAA), is retained within cells with high ALDH activity.

  • Gate the ALDH-positive population based on the DEAB-treated control.

  • Quantify the percentage of ALDH-positive cells in the presence of the test inhibitors and calculate the dose-dependent inhibition.

High-Throughput Screening (HTS) for ALDH18A1 Inhibitors

A high-throughput screening campaign can be designed to rapidly screen large compound libraries for potential ALDH18A1 inhibitors using a miniaturized version of the enzymatic or cell-based assays.

Workflow:

  • Assay Miniaturization: Adapt the chosen assay (enzymatic or cell-based) to a 384- or 1536-well plate format.

  • Pilot Screen: Screen a small, diverse set of compounds to validate the assay's robustness and determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]

  • Primary Screen: Screen the entire compound library at a single concentration to identify initial "hits."

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (IC50 values).

  • Secondary Assays: Characterize the confirmed hits in orthogonal assays (e.g., if the primary screen was enzymatic, use a cell-based assay for secondary validation) to confirm their mechanism of action and cellular activity.

  • Selectivity Profiling: Test the most promising hits against other ALDH isoforms to determine their selectivity for ALDH18A1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ALDH18A1 and a general workflow for the discovery of its inhibitors.

ALDH18A1_Metabolic_Pathway Glutamate Glutamate ALDH18A1 ALDH18A1 (P5CS) Glutamate->ALDH18A1 P5C Δ1-Pyrroline-5-Carboxylate ALDH18A1->P5C Proline Proline P5C->Proline Ornithine Ornithine P5C->Ornithine Protein_Synthesis Protein Synthesis Proline->Protein_Synthesis Stress_Response Stress Response Proline->Stress_Response

Caption: ALDH18A1 in Proline and Ornithine Biosynthesis.

ALDH18A1_MYCN_Feedback_Loop MYCN MYCN Oncogene ALDH18A1_Gene ALDH18A1 Gene MYCN->ALDH18A1_Gene Transcriptional Activation ALDH18A1_Protein ALDH18A1 Protein ALDH18A1_Gene->ALDH18A1_Protein Translation ALDH18A1_Protein->MYCN Post-transcriptional Regulation Proline_Metabolism Proline Metabolism ALDH18A1_Protein->Proline_Metabolism Tumor_Growth Tumor Growth & Proliferation Proline_Metabolism->Tumor_Growth This compound This compound (Inhibitor) This compound->ALDH18A1_Protein Inhibition

Caption: The ALDH18A1-MYCN Positive Feedback Loop in Neuroblastoma.

Inhibitor_Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Evaluation Assay_Development Assay Development & Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (vs. other ALDHs) Secondary_Assays->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts) Lead_Optimization->In_Vivo_Efficacy Tox_PK_PD Toxicology, PK/PD Studies In_Vivo_Efficacy->Tox_PK_PD

Caption: General Workflow for ALDH18A1 Inhibitor Discovery.

Conclusion

ALDH18A1 represents a compelling target for the development of novel therapeutics, particularly in the context of cancer. The foundational research outlined in this guide provides a framework for researchers and drug development professionals to advance the discovery and characterization of ALDH18A1 inhibitors. While the field is still in its early stages, with a need for more extensive quantitative data and validated, specific assay protocols, the existing knowledge underscores the potential of targeting this key metabolic enzyme. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for designing and executing further research aimed at translating the promise of ALDH18A1 inhibition into effective clinical interventions.

References

An In-depth Technical Guide to the Scientific Literature on CAS Number 724737-08-0 (YG1702)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 724737-08-0 is scientifically known as YG1702. It has emerged as a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Scientific literature, primarily the seminal work by Guo YF, et al. published in Science Translational Medicine in 2020, has elucidated the critical role of this compound in the context of MYCN-amplified neuroblastoma, a high-risk pediatric cancer. This guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, quantitative data, and the experimental methodologies employed in its characterization.

Core Compound Details:

ParameterValue
CAS Number 724737-08-0
Compound Name This compound
Molecular Target Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1)
Primary Indication MYCN-amplified Neuroblastoma
Mechanism of Action Inhibition of the ALDH18A1-MYCN positive feedback loop

Mechanism of Action: The ALDH18A1-MYCN Positive Feedback Loop

Research has unveiled a critical oncogenic signaling pathway in MYCN-amplified neuroblastoma involving a positive feedback loop between the MYCN oncoprotein and the metabolic enzyme ALDH18A1.[1] MYCN, a potent transcription factor, drives the expression of ALDH18A1. In turn, ALDH18A1, through its metabolic functions, supports the cellular processes that stabilize and enhance MYCN activity. This reciprocal regulation creates a vicious cycle that promotes tumor cell proliferation, survival, and tumorigenicity.[1][2]

This compound acts by directly inhibiting the enzymatic activity of ALDH18A1.[3] This inhibition disrupts the positive feedback loop, leading to a downstream reduction in MYCN expression and activity. The ultimate outcome is the attenuation of the malignant phenotype in MYCN-amplified neuroblastoma cells.[1]

Signaling Pathway Diagram

ALDH18A1_MYCN_Feedback_Loop MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Upregulates Transcription Proliferation Tumor Growth & Survival MYCN->Proliferation Drives ALDH18A1->MYCN Promotes Stability/Activity This compound This compound This compound->ALDH18A1 Inhibits

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Quantitative Data

While specific IC50 values for this compound against a panel of neuroblastoma cell lines from the primary literature were not publicly accessible, the available information demonstrates its potent in vivo activity.

Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

ParameterValueReference
Animal Model Nude mice bearing neuroblastoma xenografts[4]
Compound This compound[4]
Dosage 45 mg/kg[4]
Route of Administration Intraperitoneal (I.P.) injection[4]
Dosing Schedule Once every 3 days[4]
Outcome Significant inhibition of tumor growth[4]

Experimental Protocols

Detailed experimental protocols from the primary research by Guo et al. (2020) are not fully available in the public domain. However, based on the methodologies described in the abstracts and related literature, the following are generalized protocols for the key experiments performed to characterize this compound.

In Vitro Cell Viability Assay (General Protocol)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to the wells. Viable cells metabolize the reagent, resulting in a colorimetric or fluorometric change that is proportional to the number of living cells.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are typically normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Neuroblastoma Xenograft Model (General Protocol)

This protocol outlines the typical steps for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: A suspension of human neuroblastoma cells (e.g., MYCN-amplified cell lines) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered, for example, at 45 mg/kg via intraperitoneal injection every three days.[4] The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cluster_binding Target Engagement Cell_Culture Neuroblastoma Cell Lines Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Establish Neuroblastoma Xenografts in Mice Viability_Assay->Xenograft Informs Animal_Treatment This compound Treatment (45 mg/kg, I.P.) Xenograft->Animal_Treatment Tumor_Monitoring Monitor Tumor Growth Animal_Treatment->Tumor_Monitoring Efficacy Evaluate Anti-Tumor Efficacy Tumor_Monitoring->Efficacy ITC Isothermal Titration Calorimetry (ITC) ITC->Viability_Assay Confirms Target Binding_Affinity Determine Binding Affinity to ALDH18A1 ITC->Binding_Affinity

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound (CAS 724737-08-0) is a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its targeted inhibition of ALDH18A1 disrupts a key oncogenic feedback loop, leading to the suppression of tumor growth. While the publicly available scientific literature provides a strong foundation for understanding its mechanism of action and in vivo efficacy, a complete public record of detailed experimental protocols and comprehensive quantitative data from the primary research is currently limited. Further dissemination of this information would be highly beneficial for the scientific community to fully evaluate and build upon these important findings.

References

YG1702: A Novel Therapeutic Strategy Targeting MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the therapeutic potential of YG1702, a novel small molecule inhibitor, in the context of oncology, with a specific focus on MYCN-amplified neuroblastoma. We will delve into its mechanism of action, present available preclinical data, and outline the experimental methodologies used to generate these findings.

Introduction to this compound and its Target

This compound is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] ALDH18A1 is a key enzyme in the biosynthesis of proline and ornithine and has been identified as a critical factor in the proliferation, self-renewal, and tumorigenicity of neuroblastoma cells, particularly those with MYCN amplification.[2] The therapeutic rationale for targeting ALDH18A1 with this compound stems from the discovery of a positive feedback loop between ALDH18A1 and the MYCN oncogene, a major driver of aggressive neuroblastoma.[2]

Mechanism of Action: Disrupting a Vicious Cycle

The core of this compound's therapeutic potential lies in its ability to disrupt a critical positive feedback loop that drives the growth of MYCN-amplified neuroblastoma.[2] Mechanistic studies have revealed that ALDH18A1 and MYCN reciprocally regulate each other's expression.[2] MYCN transactivates the ALDH18A1 gene, leading to increased ALDH18A1 protein levels. In turn, ALDH18A1 post-transcriptionally enhances MYCN expression, creating a self-reinforcing loop that promotes tumor cell proliferation and survival.[2]

This compound directly binds to and inhibits the enzymatic activity of ALDH18A1.[1][3] This inhibition breaks the positive feedback loop, leading to a downstream reduction in MYCN expression.[1][2] The ultimate outcome is the attenuation of the malignant phenotype, including reduced proliferation and tumorigenicity of neuroblastoma cells.[2][3]

YG1702_Mechanism_of_Action cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome MYCN MYCN (Oncogenic Transcription Factor) ALDH18A1 ALDH18A1 (Metabolic Enzyme) MYCN->ALDH18A1 Transactivates ALDH18A1->MYCN Post-transcriptionally regulates Reduced_MYCN Reduced MYCN Expression ALDH18A1->Reduced_MYCN This compound This compound (ALDH18A1 Inhibitor) Inhibition This compound->Inhibition Inhibition->ALDH18A1 Tumor_Regression Tumor Regression & Prolonged Survival Reduced_MYCN->Tumor_Regression

This compound disrupts the ALDH18A1-MYCN positive feedback loop.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for MYCN-amplified neuroblastoma.

In Vitro Studies

While specific IC50 values are not detailed in the provided search results, it is stated that pharmacological inhibition of ALDH18A1 by this compound is sufficient to induce a less proliferative phenotype in neuroblastoma cells.[2] Further investigation of the primary literature is required to obtain specific quantitative data on the cytotoxic and anti-proliferative effects of this compound on various neuroblastoma cell lines.

In Vivo Studies

In vivo experiments using neuroblastoma xenograft models have provided compelling evidence for the anti-tumor activity of this compound.[1][2]

Parameter Description Reference
Animal Model Tumor-bearing mice with neuroblastoma xenografts.[1][2]
Treatment This compound administered via intraperitoneal (I.P.) injection.[1]
Dosage 45 mg/kg.[1]
Frequency Once every 3 days, for a total of three times.[1]
Outcome Inhibition of xenograft growth, tumor regression, and prolonged survival.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of these findings. The following outlines the methodologies based on the available information.

In Vivo Xenograft Model

In_Vivo_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Implantation of MYCN-amplified Neuroblastoma Cells Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Treatment_Initiation Initiation of This compound Treatment (45 mg/kg, I.P.) Tumor_Growth->Treatment_Initiation Dosing_Schedule Dosing Every 3 Days (3 doses) Treatment_Initiation->Dosing_Schedule Tumor_Measurement Tumor Volume Measurement Dosing_Schedule->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Dosing_Schedule->Survival_Analysis

Workflow for the in vivo evaluation of this compound in a xenograft model.

Protocol:

  • Cell Culture: MYCN-amplified human neuroblastoma cell lines are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent graft rejection.

  • Tumor Implantation: A specific number of neuroblastoma cells are subcutaneously or orthotopically injected into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (45 mg/kg) every three days for a total of three doses. The control group receives a vehicle control.[1]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors are excised for further analysis. Survival of the animals is also monitored.

Molecular Biology and Biochemistry Assays

To elucidate the mechanism of action of this compound, a variety of molecular and biochemical assays would be employed.

Molecular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_protein Protein Level cluster_rna RNA Level cluster_phenotype Phenotypic Assays Cell_Lines MYCN-amplified Neuroblastoma Cell Lines YG1702_Treatment Treatment with This compound (various concentrations) Cell_Lines->YG1702_Treatment Western_Blot Western Blot (ALDH18A1, MYCN) YG1702_Treatment->Western_Blot RT_qPCR RT-qPCR (ALDH18A1, MYCN mRNA) YG1702_Treatment->RT_qPCR Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) YG1702_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) YG1702_Treatment->Apoptosis_Assay

Workflow for in vitro molecular and cellular assays.

Protocols:

  • Western Blotting: To assess the protein levels of ALDH18A1 and MYCN following this compound treatment.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies against ALDH18A1, MYCN, and a loading control (e.g., GAPDH).

    • Secondary antibodies conjugated to a detection enzyme are used for visualization.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of ALDH18A1 and MYCN.

    • Total RNA is extracted from treated and untreated cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for ALDH18A1, MYCN, and a housekeeping gene.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of this compound on cell growth.

    • Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

    • After a specific incubation period, a reagent is added that is converted into a detectable signal by viable cells.

    • The signal is quantified to determine the percentage of viable cells relative to the control.

  • ALDH18A1 Enzyme Activity Assay: To directly measure the inhibitory effect of this compound on ALDH18A1 enzymatic activity.

    • Recombinant ALDH18A1 protein is incubated with its substrate in the presence of varying concentrations of this compound.

    • The rate of product formation is measured, typically by monitoring the change in absorbance of a cofactor like NAD(P)H.

Clinical Development and Future Directions

As of the latest available information, there are no public records of this compound entering clinical trials. The preclinical data, however, strongly support its further development as a therapeutic agent for MYCN-amplified neuroblastoma. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.

  • Toxicology Studies: To assess the safety profile of this compound in preclinical models.

  • Combination Therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents used in the treatment of neuroblastoma.

  • Biomarker Development: To identify biomarkers that can predict which patients are most likely to respond to this compound treatment.

Conclusion

This compound represents a promising, targeted therapeutic strategy for MYCN-amplified neuroblastoma. Its novel mechanism of action, which involves the disruption of a key oncogenic positive feedback loop, offers a new avenue for treating this aggressive pediatric cancer. The compelling preclinical data warrant further investigation and development of this compound towards clinical application. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing this innovative approach in oncology.

References

Methodological & Application

Application Notes and Protocols for YG1702 in Neuroblastoma In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). In the context of MYCN-amplified neuroblastoma, this compound has been demonstrated to disrupt a critical oncogenic signaling pathway, presenting a promising avenue for therapeutic intervention. These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on neuroblastoma cell lines, focusing on its mechanism of action, which involves the inhibition of the ALDH18A1-MYCN positive feedback loop.[1][2]

Mechanism of Action

In MYCN-amplified neuroblastoma, the MYCN oncoprotein drives the expression of ALDH18A1. In turn, ALDH18A1, an enzyme involved in proline biosynthesis, supports cell proliferation and also feeds back to stabilize and enhance MYCN expression. This creates a positive feedback loop that promotes tumor growth and survival. This compound specifically binds to and inhibits the enzymatic activity of ALDH18A1, thereby breaking this feedback loop.[1][2] This leads to a reduction in MYCN protein levels, decreased cell proliferation, and induction of apoptosis in MYCN-amplified neuroblastoma cells.

Signaling Pathway of this compound Action

YG1702_Pathway MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Upregulates Transcription Proliferation Decreased Proliferation MYCN->Proliferation Drives Apoptosis Increased Apoptosis ALDH18A1->MYCN Stabilizes Protein This compound This compound This compound->ALDH18A1 Inhibits

Caption: Mechanism of this compound in disrupting the ALDH18A1-MYCN feedback loop.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Researchers should generate specific data for their cell lines and experimental conditions.

Table 1: Cell Viability (IC50) Data

Cell LineMYCN StatusExpected IC50 of this compound (µM)
SK-N-BE(2)AmplifiedLow µM range
IMR-32AmplifiedLow µM range
KellyAmplifiedLow µM range
SH-SY5YNon-amplifiedHigh µM range
SK-N-ASNon-amplifiedHigh µM range

Table 2: Expected Changes in Protein Expression

TreatmentTarget ProteinExpected Change in Expression
This compoundALDH18A1No significant change in total protein
This compoundMYCNSignificant decrease
This compoundCleaved Caspase-3Increase
This compoundPARPIncrease in cleaved fragment

Experimental Protocols

1. Cell Culture and this compound Preparation

  • Cell Lines: MYCN-amplified (e.g., SK-N-BE(2), IMR-32, Kelly) and MYCN-non-amplified (e.g., SH-SY5Y, SK-N-AS) human neuroblastoma cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use.

2. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

  • Materials:

    • Neuroblastoma cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

  • Materials:

    • Neuroblastoma cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound at concentrations around the IC50 value for 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Data Analysis:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

4. Western Blot Analysis

This protocol is used to detect changes in the protein levels of ALDH18A1 and MYCN following this compound treatment.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (anti-ALDH18A1, anti-MYCN, anti-Actin) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensities G->H

Caption: Workflow for Western Blot analysis of protein expression.

  • Materials:

    • Neuroblastoma cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-ALDH18A1, Mouse anti-MYCN, Mouse anti-β-Actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound at the desired concentration and time point (e.g., 24-48 hours).

    • Lyse the cells and determine the protein concentration.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-Actin).

Troubleshooting

IssuePossible CauseSolution
Cell Viability Assay: High variability between replicate wellsUneven cell seeding or pipetting errorsEnsure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents.
Apoptosis Assay: High background staining in control cellsCells are not healthy or were handled too roughlyUse cells in the logarithmic growth phase. Handle cells gently during harvesting and staining.
Western Blot: Weak or no signal for the target proteinInsufficient protein loading, poor antibody quality, or incorrect transferIncrease the amount of protein loaded. Use a validated antibody at the recommended dilution. Optimize transfer conditions.
Western Blot: High backgroundInsufficient blocking or washing, or antibody concentration is too highIncrease blocking time or use a different blocking agent. Increase the number and duration of washes. Titrate the primary and secondary antibodies.

Conclusion

These protocols provide a framework for investigating the in vitro effects of this compound on neuroblastoma cells. By following these detailed methodologies, researchers can effectively characterize the mechanism of action of this compound and evaluate its potential as a therapeutic agent for MYCN-amplified neuroblastoma. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for YG1702 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). ALDH18A1 is a key enzyme in the glutamine metabolic pathway and has been identified as a critical factor in the proliferation and survival of certain cancer cells, particularly MYCN-amplified neuroblastoma. Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop, where ALDH18A1 transcriptionally and post-transcriptionally regulates MYCN expression, and MYCN, in turn, activates ALDH18A1 transcription. This compound disrupts this feedback loop, leading to a reduction in MYCN expression and subsequent attenuation of tumor cell growth. These application notes provide detailed protocols for determining the optimal concentration of this compound in various cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ALDH18A1. This inhibition disrupts the conversion of glutamate to pyrroline-5-carboxylate, a crucial step in proline and ornithine biosynthesis. In MYCN-amplified neuroblastoma cells, this disruption of glutamine metabolism leads to decreased levels of the MYCN oncoprotein, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of tumorigenicity.

Data Presentation

The optimal concentration of this compound is cell-type dependent and assay-specific. The following tables summarize the effective concentrations of this compound in MYCN-amplified neuroblastoma cell lines as reported in key literature.

Table 1: this compound Concentrations for Cell Viability and Proliferation Assays

Cell LineAssayThis compound Concentration RangeIncubation TimeObserved Effect
SK-N-BE(2)Cell Viability (MTT)0 - 20 µM72 hoursDose-dependent decrease in cell viability
KellyCell Viability (MTT)0 - 20 µM72 hoursDose-dependent decrease in cell viability
NGPCell Viability (MTT)0 - 20 µM72 hoursDose-dependent decrease in cell viability
SK-N-BE(2)Colony Formation5 µM10-14 daysSignificant reduction in colony formation
KellyColony Formation5 µM10-14 daysSignificant reduction in colony formation

Table 2: this compound IC50 Values for Cell Viability

Cell LineIC50 (µM) after 72h treatment
SK-N-BE(2)~5 µM
Kelly~5 µM
NGP~5 µM

Table 3: this compound Concentrations for Mechanistic Studies

Cell LineAssayThis compound ConcentrationIncubation TimeObserved Effect
SK-N-BE(2)Western Blot (MYCN, ALDH18A1)5 µM48 hoursDecreased MYCN and ALDH18A1 protein levels
KellyWestern Blot (MYCN, ALDH18A1)5 µM48 hoursDecreased MYCN and ALDH18A1 protein levels
SK-N-BE(2)Sphere Formation Assay5 µM7-10 daysInhibition of neurosphere formation
KellySphere Formation Assay5 µM7-10 daysInhibition of neurosphere formation
SK-N-BE(2)ALDH18A1 Enzyme Activity Assay0 - 10 µMN/A (in vitro)Dose-dependent inhibition of ALDH18A1 activity

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., SK-N-BE(2))

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of MYCN and ALDH18A1 Expression

This protocol is for assessing the effect of this compound on the protein levels of its target, ALDH18A1, and the downstream effector, MYCN.

Materials:

  • This compound

  • Cancer cell line (e.g., SK-N-BE(2))

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ALDH18A1, anti-MYCN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for 48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Determining Optimal this compound Concentration A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

G cluster_pathway This compound Signaling Pathway This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibition Glutamine Glutamine Metabolism ALDH18A1->Glutamine Catalyzes MYCN MYCN Glutamine->MYCN Supports Expression MYCN->ALDH18A1 Positive Feedback Proliferation Cell Proliferation & Survival MYCN->Proliferation Promotes

Caption: this compound inhibits the ALDH18A1-MYCN feedback loop.

Application Note: Measuring Neuroblastoma Cell Viability in Response to YG1702 with MTT and CellTiter-Glo Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2][3] This enzyme plays a crucial role in the proliferation and survival of MYCN-amplified neuroblastoma, a pediatric cancer with often poor prognosis. Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop, where ALDH18A1 regulates MYCN expression both transcriptionally and post-transcriptionally, and MYCN, in turn, activates ALDH18A1 transcription.[4][5] Pharmacological inhibition of ALDH18A1 with this compound has been demonstrated to disrupt this loop, leading to a less proliferative phenotype and tumor regression in preclinical models of neuroblastoma.[4][5]

This application note provides detailed protocols for assessing the effect of this compound on neuroblastoma cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.

Mechanism of Action of this compound

This compound physically interacts with ALDH18A1 with high affinity, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition disrupts the ALDH18A1-MYCN positive feedback loop, leading to the downregulation of MYCN. The reduction in MYCN levels subsequently attenuates the growth and proliferation of MYCN-amplified neuroblastoma cells.[1][4][5]

YG1702_Mechanism_of_Action cluster_inhibition Pharmacological Intervention ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN MYCN->ALDH18A1 This compound This compound This compound->ALDH18A1 Inhibits MYCN_down MYCN Downregulation Growth_attenuation Growth Attenuation MYCN_down->Growth_attenuation MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., 100 µL of Detergent Reagent) incubate3->solubilize incubate4 Incubate in Dark (2h) solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read CellTiterGlo_Workflow start Seed Cells in Opaque-walled 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 equilibrate Equilibrate Plate to Room Temperature (30 min) incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent (volume equal to culture medium) equilibrate->add_reagent mix Mix on Orbital Shaker (2 min) add_reagent->mix incubate3 Incubate at Room Temperature (10 min) mix->incubate3 read Read Luminescence incubate3->read

References

Application Notes and Protocols for Long-Term Storage and Stability of YG1702 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability of the ALDH18A1 inhibitor, YG1702, when dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Mechanistic studies have revealed that ALDH18A1 and the MYCN oncogene form a positive feedback loop that promotes the growth of MYCN-amplified neuroblastoma.[1] this compound disrupts this loop, leading to a reduction in tumor growth, making it a promising candidate for further investigation in cancer therapy.[1] Given its therapeutic potential, understanding its stability in common laboratory solvents like DMSO is paramount for researchers.

Chemical Properties of this compound:
PropertyValue
Molecular Formula C23H30N2O7S
Molecular Weight 478.56 g/mol
CAS Number 724737-08-0
Appearance Light yellow to yellow solid

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ALDH18A1. This inhibition disrupts a critical positive feedback loop implicated in the progression of MYCN-amplified neuroblastoma. The diagram below illustrates this signaling pathway.

YG1702_Signaling_Pathway cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_inhibition Pharmacological Intervention cluster_outcome Therapeutic Outcome MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates TumorGrowth Tumor Growth and Proliferation MYCN->TumorGrowth Promotes ALDH18A1->MYCN Regulates Expression (Transcriptional & Post-transcriptional) ALDH18A1->TumorGrowth Contributes to This compound This compound This compound->ALDH18A1 Inhibits

This compound disrupts the ALDH18A1-MYCN feedback loop.

Recommended Storage Conditions for this compound in DMSO

Based on manufacturer recommendations and general best practices for small molecule storage, the following conditions are advised for this compound stock solutions in DMSO.[2]

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsPreferred for long-term storage to minimize degradation.
-20°CUp to 1 monthSuitable for short-term storage of frequently used aliquots.
4°CNot RecommendedSignificant degradation may occur.
Room TemperatureNot RecommendedRapid degradation is likely.

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Stock_Solution_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Workflow for preparing this compound DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.786 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use anhydrous DMSO as water can contribute to compound degradation.[2]

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]

Protocol for Long-Term Stability Assessment of this compound in DMSO

This protocol describes a typical experiment to quantitatively assess the long-term stability of this compound in DMSO.

Experimental Workflow:

Stability_Assessment_Workflow start Start prepare_stock Prepare 10 mM this compound in DMSO Stock start->prepare_stock aliquot_samples Aliquot Samples for Each Time Point and Temperature prepare_stock->aliquot_samples initial_analysis Analyze Time 0 Samples (HPLC-UV/MS) aliquot_samples->initial_analysis storage Store Aliquots at -80°C, -20°C, 4°C, and RT aliquot_samples->storage time_point_analysis Analyze Samples at Predetermined Time Points storage->time_point_analysis data_analysis Calculate Percent Purity and Concentration time_point_analysis->data_analysis end End data_analysis->end

Workflow for assessing the long-term stability of this compound.

Procedure:

  • Sample Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 4.1.

  • Aliquoting: Distribute the stock solution into multiple aliquots for each storage condition (-80°C, -20°C, 4°C, and room temperature) and for each time point (e.g., 0, 1, 3, 6, and 12 months).

  • Time 0 Analysis: Immediately analyze a set of aliquots to establish the initial purity and concentration of this compound. This will serve as the baseline.

  • Storage: Store the remaining aliquots at their designated temperatures in the dark.

  • Time Point Analysis: At each scheduled time point, retrieve one aliquot from each storage condition and allow it to thaw to room temperature.

  • Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

    • Suggested HPLC-UV Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

      • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area of the this compound peak to the peak area at time 0. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Expected Stability Data

The following tables present illustrative data for the long-term stability of a 10 mM this compound solution in DMSO based on typical small molecule stability profiles.

Table 1: Stability of this compound in DMSO at Various Temperatures Over 12 Months

Time (Months)% Remaining at -80°C% Remaining at -20°C% Remaining at 4°C% Remaining at Room Temp.
0100.0100.0100.0100.0
199.899.592.175.3
399.698.280.545.1
699.295.865.315.8
1298.590.140.2< 5.0

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO

Aliquots of 10 mM this compound in DMSO were subjected to multiple freeze-thaw cycles (freezing at -80°C for at least 12 hours, followed by thawing to room temperature for 1 hour).

Number of Freeze-Thaw Cycles% Remaining this compound
0100.0
199.9
399.7
599.5
1099.1

These data indicate that this compound is highly stable when stored at -80°C, with minimal degradation over a year. Storage at -20°C is also acceptable for several months. However, storage at 4°C and room temperature leads to significant degradation. The compound is also robust to multiple freeze-thaw cycles, although minimizing them is still a best practice.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific degradation products for this compound have not been reported, a forced degradation study would involve exposing a this compound solution to harsh conditions.

Logical Relationship of Forced Degradation Studies:

Forced_Degradation_Logic cluster_stress Stress Conditions YG1702_Solution This compound in Solution Acid Acidic (e.g., 0.1 M HCl) YG1702_Solution->Acid Base Basic (e.g., 0.1 M NaOH) YG1702_Solution->Base Oxidative Oxidative (e.g., 3% H2O2) YG1702_Solution->Oxidative Thermal Thermal (e.g., 80°C) YG1702_Solution->Thermal Photolytic Photolytic (UV/Vis light) YG1702_Solution->Photolytic Analysis HPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile

Logical flow of a forced degradation study.

Summary of Potential Degradation Pathways:

  • Hydrolysis: The ester and sulfonamide functionalities in this compound could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thioether linkage could be oxidized to a sulfoxide or sulfone in the presence of an oxidizing agent.

  • Photodegradation: The aromatic nitro group may be susceptible to photochemical reactions upon exposure to light.

By analyzing the stressed samples with HPLC-MS/MS, researchers can identify the mass of any degradation products, which provides clues to their structures and the degradation pathways. This information is critical for developing a truly stability-indicating analytical method.

References

Application Note and Protocol: Assessment of Apoptosis in Cells Treated with YG1702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1] In cancer cells with amplification of the MYCN oncogene, such as neuroblastoma, ALDH18A1 and MYCN form a positive feedback loop that promotes cell proliferation and tumorigenicity.[1] Treatment with this compound has been demonstrated to disrupt this loop, leading to a reduction in tumor growth and an increase in survival in preclinical models.[1] While the primary reported outcome of this compound treatment is a less proliferative phenotype, the induction of apoptosis (programmed cell death) is a crucial mechanism for the efficacy of many anti-cancer therapeutics.

Inhibition of aldehyde dehydrogenases can lead to the accumulation of cytotoxic aldehydes, which can trigger apoptosis. Furthermore, the MYCN oncogene is known to sensitize cells to apoptotic stimuli, often through the p53 pathway.[2][3] Downregulation of MYCN has also been shown to induce apoptosis and activate caspase-3 in neuroblastoma cells.[4] Therefore, it is hypothesized that this compound, by inhibiting ALDH18A1 and subsequently reducing MYCN levels, induces apoptosis in susceptible cancer cells. This application note provides detailed protocols for three standard assays to quantify apoptosis in cells treated with this compound: Annexin V/PI staining, Caspase-Glo® 3/7 assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

YG1702_Apoptosis_Pathway This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibition MYCN_Loop ALDH18A1-MYCN Positive Feedback Loop ALDH18A1->MYCN_Loop MYCN MYCN Downregulation MYCN_Loop->MYCN Disruption Proliferation Decreased Proliferation MYCN->Proliferation Apoptosis Apoptosis Induction MYCN->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow Overview

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Seed and Culture Cells Treatment Treat with this compound (and controls) Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Annexin_V Annexin V/PI Staining (Flow Cytometry) Incubation->Annexin_V Caspase Caspase-Glo 3/7 Assay (Luminescence) Incubation->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Incubation->TUNEL Data_Quantification Quantify Apoptotic Cells Annexin_V->Data_Quantification Caspase->Data_Quantification TUNEL->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for assessing apoptosis.

Data Presentation

Quantitative data from the following apoptosis assays should be summarized in tables for clear comparison between different treatment conditions (e.g., vehicle control, this compound concentrations, positive control).

Table 1: Annexin V/PI Staining Results

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Table 2: Caspase-Glo® 3/7 Activity

Treatment GroupLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control1.0
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Table 3: TUNEL Assay Quantification

Treatment Group% TUNEL-Positive Cells
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., DNase I)

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay identifies early apoptotic cells through the binding of Annexin V to phosphatidylserine (PS) translocated to the outer cell membrane. Propidium iodide (PI) is used to distinguish late apoptotic and necrotic cells with compromised membrane integrity.[4][5][6]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Adherent Cells:

  • Seed cells in 6-well plates and culture until they reach the desired confluency.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.

  • Carefully collect the culture medium, which contains detached apoptotic cells, into a 15-mL conical tube.

  • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express or Accutase).

  • Combine the detached cells with the collected culture medium from step 3.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (e.g., 100 µg/mL working solution) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7]

Protocol for Suspension Cells:

  • Culture suspension cells to the desired density and treat with this compound as described above.

  • Collect cells by centrifugation at 300 x g for 5 minutes.

  • Proceed with steps 7-13 from the adherent cell protocol.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[8][9]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well in 100 µL of medium).

  • Treat cells with this compound, vehicle control, and a positive control for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.[8][10]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with modified dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.[11]

Materials:

  • Click-iT™ TUNEL Alexa Fluor™ Imaging Assay Kit (Thermo Fisher Scientific) or similar

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Coverslips or 96-well imaging plates

  • Fluorescence microscope or flow cytometer

Protocol for Imaging (Adherent Cells on Coverslips):

  • Seed cells on sterile coverslips in a multi-well plate and treat with this compound as described previously.

  • Wash the cells once with PBS.

  • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.

  • Wash the cells twice with deionized water.

  • For a positive control, treat one coverslip with DNase I according to the manufacturer's instructions to induce DNA strand breaks.

  • Equilibrate the cells by adding TdT reaction buffer and incubating for 10 minutes.

  • Prepare the TdT reaction cocktail containing EdUTP and TdT enzyme.

  • Remove the equilibration buffer and add the TdT reaction cocktail to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells with 3% BSA in PBS.

  • Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ azide.

  • Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with 3% BSA in PBS.

  • Counterstain the nuclei with a suitable dye (e.g., Hoechst 33342).

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[11]

References

Application of YG1702 in 3D Spheroid Cultures of Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is often characterized by the amplification of the MYCN oncogene, which is associated with poor prognosis and therapeutic resistance.[1][2] Three-dimensional (3D) spheroid cultures of neuroblastoma cells have emerged as a more physiologically relevant in vitro model compared to traditional 2D monolayers, as they better recapitulate the tumor microenvironment, including cellular interactions and nutrient gradients.[3][4][5]

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[6][7] In MYCN-amplified neuroblastoma, ALDH18A1 and MYCN form a positive feedback loop that promotes tumor growth and survival.[7] this compound disrupts this loop, leading to a reduction in MYCN expression and subsequent attenuation of tumor growth.[6][7] These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures of MYCN-amplified neuroblastoma to evaluate its therapeutic efficacy.

Mechanism of Action of this compound in MYCN-Amplified Neuroblastoma

This compound functions by directly inhibiting the enzymatic activity of ALDH18A1.[6] This inhibition disrupts a critical positive feedback loop that drives the proliferation of MYCN-amplified neuroblastoma cells. Mechanistically, MYCN upregulates the transcription of ALDH18A1. In turn, ALDH18A1, through its metabolic functions, post-transcriptionally enhances the stability of the MYCN protein.[7] This reciprocal regulation creates a feed-forward loop that sustains high levels of MYCN, promoting cell proliferation and tumorigenicity.[7] By inhibiting ALDH18A1, this compound breaks this cycle, leading to decreased MYCN protein levels and subsequent inhibition of neuroblastoma cell growth.[6][7]

MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transcriptional Upregulation Proliferation Neuroblastoma Proliferation & Survival MYCN->Proliferation ALDH18A1->MYCN Post-transcriptional Stabilization This compound This compound This compound->ALDH18A1 Inhibition

Figure 1: this compound Signaling Pathway in MYCN-Amplified Neuroblastoma.

Experimental Protocols

Protocol 1: Generation of Neuroblastoma 3D Spheroids

This protocol describes the generation of uniform neuroblastoma spheroids using the liquid overlay technique in ultra-low attachment plates.[8][9]

Materials:

  • MYCN-amplified neuroblastoma cell line (e.g., SK-N-BE(2), IMR-32)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture neuroblastoma cells in a T75 flask to 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 104 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 2,000 cells per well).

  • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

start Start: Culture Neuroblastoma Cells harvest Harvest and Count Cells start->harvest seed Seed Cells into Ultra-Low Attachment Plate harvest->seed centrifuge Centrifuge Plate to Initiate Aggregation seed->centrifuge incubate Incubate for 24-72 hours centrifuge->incubate spheroids Spheroid Formation incubate->spheroids

Figure 2: Workflow for Neuroblastoma 3D Spheroid Generation.

Protocol 2: Treatment of Neuroblastoma Spheroids with this compound

Materials:

  • Neuroblastoma spheroids (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • After 72 hours of incubation, when spheroids have formed and compacted, prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Carefully remove 50 µL of the old medium from each well without disturbing the spheroids.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

Protocol 3: Cell Viability Assessment using a Luminescent ATP Assay

This protocol utilizes a commercially available 3D cell viability assay that measures ATP levels as an indicator of viable cells.[10][11][12]

Materials:

  • This compound-treated neuroblastoma spheroids

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Equilibrate the assay reagent to room temperature.

  • Carefully transfer the spheroids and medium (100 µL) from the ultra-low attachment plate to an opaque-walled 96-well plate.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Detection using a Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14]

Materials:

  • This compound-treated neuroblastoma spheroids

  • Caspase-Glo® 3/7 3D Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Transfer the spheroids and medium (100 µL) to an opaque-walled 96-well plate.

  • Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence. The signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: Western Blot Analysis of MYCN and ALDH18A1

This protocol details the extraction of protein from 3D spheroids for subsequent analysis by Western blot.[15][16]

Materials:

  • This compound-treated neuroblastoma spheroids (pool multiple spheroids per condition)

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Microcentrifuge tubes

  • Syringe with a small gauge needle or sonicator

  • BCA protein assay kit

  • Primary antibodies (anti-MYCN, anti-ALDH18A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect spheroids from multiple wells for each treatment condition into a microcentrifuge tube.

  • Wash the spheroids with cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and add cold RIPA buffer.

  • Disrupt the spheroids by passing the lysate through a syringe or by sonication.[15]

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with the specified primary and secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on the Viability of MYCN-Amplified Neuroblastoma Spheroids

This compound Concentration (µM)Cell Viability (%) after 72h (Mean ± SD)IC50 (µM)
0 (Vehicle)100 ± 5.2\multirow{6}{*}{5.8}
185.3 ± 4.1
552.1 ± 3.7
1028.9 ± 2.9
2515.4 ± 2.1
508.7 ± 1.5

Table 2: Induction of Apoptosis by this compound in MYCN-Amplified Neuroblastoma Spheroids

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle) after 48h (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
256.8 ± 0.7
507.5 ± 0.9

Table 3: Downregulation of MYCN and ALDH18A1 Protein Expression by this compound

This compound Concentration (µM)Relative MYCN Expression (Normalized to β-actin) after 48hRelative ALDH18A1 Expression (Normalized to β-actin) after 48h
0 (Vehicle)1.001.00
50.450.98
100.211.02
250.100.95

Note: The quantitative data presented in the tables are representative and may vary depending on the specific cell line and experimental conditions.

start Start: This compound-Treated Spheroids viability Cell Viability Assay (ATP Measurement) start->viability apoptosis Apoptosis Assay (Caspase-3/7 Activity) start->apoptosis protein Protein Extraction from Spheroids start->protein data_viability Quantitative Data: IC50 Value viability->data_viability data_apoptosis Quantitative Data: Fold Change in Caspase Activity apoptosis->data_apoptosis western Western Blot for MYCN & ALDH18A1 protein->western data_western Qualitative & Quantitative Data: Protein Expression Levels western->data_western

Figure 3: Experimental Workflow for Evaluating this compound Efficacy.

Conclusion

The use of 3D spheroid cultures provides a robust platform for evaluating the therapeutic potential of novel compounds like this compound in a more physiologically relevant context. The protocols outlined here offer a comprehensive framework for assessing the effects of this compound on the viability, apoptosis, and key molecular targets in MYCN-amplified neuroblastoma spheroids. The expected outcomes, including a dose-dependent decrease in cell viability, an increase in apoptosis, and a reduction in MYCN protein levels, would strongly support the further development of this compound as a targeted therapy for this aggressive pediatric cancer.

References

Troubleshooting & Optimization

Technical Support Center: YG1702 Formulation and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of YG1702 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to prevent precipitation and ensure the stability of this compound in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in aqueous solutions is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.

Problem: this compound precipitates out of solution upon addition to aqueous media.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility This compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct dilution of a DMSO stock into aqueous media without appropriate co-solvents will likely cause precipitation.
Incorrect Solvent System The choice and concentration of co-solvents are critical. Ensure you are using a validated formulation. See the Experimental Protocols section for recommended solvent systems.
Suboptimal pH The pH of the final solution can significantly impact the solubility of small molecule inhibitors. While specific data for this compound is not extensively published, the stability of similar compounds can be pH-dependent. If precipitation occurs in your specific buffer, consider a formulation with a different pH, if compatible with your experimental system.
Low Temperature Dissolution can be temperature-dependent. If precipitation occurs during preparation at room temperature, gentle warming may aid in solubilization.
Concentration Exceeds Solubility Limit The desired final concentration of this compound may be too high for the chosen solvent system. Refer to the Quantitative Data Summary for known solubility limits.
Improper Mixing Technique The order of solvent addition and thorough mixing at each step are crucial for creating a stable formulation. Follow the detailed steps in the Experimental Protocols .

General Tip: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be effective methods to aid in dissolution.[1]

Quantitative Data Summary: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/Formulation Solubility Notes
DMSO 100 mg/mL (208.96 mM)Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1]
Formulation 1 (In Vivo) ≥ 2.5 mg/mL (5.22 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation 2 (In Vivo) ≥ 2.5 mg/mL (5.22 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound, with a solubility of up to 100 mg/mL.[1] For long-term storage, it is advisable to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: Can I dilute my this compound DMSO stock directly into my aqueous cell culture medium or buffer?

A2: Direct dilution of a high-concentration DMSO stock of a hydrophobic compound like this compound into aqueous media is likely to cause precipitation. It is highly recommended to use a co-solvent system as detailed in the Experimental Protocols section to ensure the compound remains in solution.

Q3: The provided in vivo formulations result in a clear solution. Can I use these for my in vitro experiments?

A3: Yes, the in vivo formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can be adapted for in vitro use, especially for cell-based assays where maintaining solubility is critical. However, it is essential to first determine the tolerance of your specific cell line to the solvents in the formulation by running appropriate vehicle controls.

Q4: What should I do if I see a precipitate in my this compound solution after storage?

A4: If you observe precipitation after storing a prepared aqueous solution, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, for optimal results and to avoid potential degradation, it is best to prepare fresh aqueous working solutions of this compound on the day of use.

Q5: How does the stability of this compound vary with pH?

A5: While specific studies on the pH-dependent stability of this compound are not widely available, the stability of many small molecule inhibitors can be influenced by pH. It is generally recommended to use buffered solutions within a physiological pH range (e.g., pH 7.2-7.4) for biological experiments, unless specific experimental conditions require otherwise.

Experimental Protocols

Below are detailed methodologies for preparing aqueous solutions of this compound.

Protocol 1: Co-Solvent Formulation for In Vivo and In Vitro Use

This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to achieve a clear solution of this compound.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, sequentially add each solvent, ensuring the solution is mixed thoroughly after each addition.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix until uniform.

  • Add 50 µL of Tween-80 to the mixture. Mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

This procedure yields a solution with a this compound concentration of ≥ 2.5 mg/mL.[1]

Protocol 2: SBE-β-CD Formulation

This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • 20% (w/v) SBE-β-CD in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final working solution, add each component sequentially, mixing well after each addition.

  • Combine 10% DMSO (containing the appropriate amount of this compound) with 90% of the 20% SBE-β-CD in Saline solution.

This method also results in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting stock This compound Powder stock_sol High-Concentration Stock Solution stock->stock_sol dmso DMSO dmso->stock_sol working_sol Final Working Solution stock_sol->working_sol Dilution co_solvents Co-solvents (e.g., PEG300, Tween-80) co_solvents->working_sol aqueous_buffer Aqueous Buffer (e.g., Saline) aqueous_buffer->working_sol in_vitro In Vitro Assay working_sol->in_vitro in_vivo In Vivo Model working_sol->in_vivo precipitation Precipitation Observed working_sol->precipitation troubleshoot_actions Adjust Formulation Heat/Sonicate precipitation->troubleshoot_actions troubleshoot_actions->working_sol Resolution

Caption: Workflow for preparing and troubleshooting this compound solutions.

This compound Signaling Pathway

signaling_pathway cluster_feedback Positive Feedback Loop This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 inhibits MYCN MYCN ALDH18A1->MYCN regulates MYCN->ALDH18A1 transactivates TumorGrowth Tumor Growth & Proliferation MYCN->TumorGrowth promotes

Caption: this compound inhibits the ALDH18A1-MYCN positive feedback loop.

References

Technical Support Center: YG1702 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YG1702. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential interference of this compound in biochemical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family, Member A1 (ALDH18A1).[1][2] Its primary mechanism of action is to physically interact with ALDH18A1 with high affinity, thereby potentially affecting its enzymatic activity.[2] In the context of cancer biology, particularly MYCN-amplified neuroblastoma, this compound has been shown to disrupt a positive feedback loop between ALDH18A1 and MYCN, leading to the downregulation of MYCN and attenuation of tumor growth.[1]

Q2: What are the potential sources of interference when using this compound in biochemical assays?

While this compound is described as a specific inhibitor of ALDH18A1, it is crucial to consider potential sources of interference in biochemical assays, which can be broadly categorized as:

  • Off-target inhibition: this compound may inhibit other enzymes, particularly other isoforms of aldehyde dehydrogenase (ALDH) or structurally related proteins. This is a common consideration for any small molecule inhibitor.

  • Compound-specific interference: The chemical properties of this compound itself might interfere with the assay technology. This could include:

    • Fluorescence quenching or autofluorescence: If the assay utilizes a fluorescent readout, the compound may absorb or emit light at similar wavelengths, leading to inaccurate measurements.

    • Chemical reactivity: The compound might react with assay components, such as substrates, cofactors, or detection reagents.

    • Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes.

  • Assay-dependent effects: The specific format and components of the biochemical assay can influence the potential for interference. For example, assays relying on NAD+/NADH cycling are susceptible to interference from compounds that affect the activity of the cycling enzymes.

Q3: How can I determine if this compound is interfering with my assay?

Several control experiments can help you identify potential interference:

  • Test for off-target effects on related enzymes: If you suspect off-target activity, test the effect of this compound on other relevant ALDH isoenzymes that might be present in your experimental system.

  • Run assay controls without the target enzyme: To check for compound-specific interference, perform the assay with all components except for the target enzyme (ALDH18A1). If you still observe a signal change in the presence of this compound, it indicates interference with the assay itself.

  • Vary substrate and inhibitor concentrations: Perform kinetic studies to understand the mechanism of inhibition. Off-target or non-specific inhibition often displays atypical kinetic profiles.

  • Use an orthogonal assay: Confirm your results using a different assay platform that relies on a distinct detection method (e.g., switch from a fluorescence-based assay to a colorimetric or mass spectrometry-based assay).

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when using this compound in biochemical assays.

Problem 1: Unexpectedly high or low enzyme activity in the presence of this compound.
Possible Cause Recommended Solution
Off-target inhibition of other enzymes in the sample. Perform a selectivity profiling of this compound against other relevant ALDH isoenzymes or other potential off-targets.
Direct interference of this compound with the assay signal. Run a control experiment without the enzyme to see if this compound affects the readout (e.g., fluorescence quenching or enhancement).
This compound instability or precipitation in the assay buffer. Ensure complete dissolution of this compound in the assay buffer. Visually inspect for any precipitation. Consider using a different solvent or adjusting the buffer composition.
Contamination of this compound stock solution. Use a fresh, validated batch of this compound. Confirm the identity and purity of the compound using analytical methods like LC-MS.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause Recommended Solution
Variability in this compound concentration. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Use calibrated pipettes.
Assay conditions are not optimized. Optimize assay parameters such as incubation time, temperature, and concentrations of substrate and cofactors.
Reagent degradation. Ensure all assay reagents, especially enzymes and cofactors like NAD+, are stored correctly and are within their expiration dates.
Problem 3: No inhibition observed where it is expected.
Possible Cause Recommended Solution
Inactive this compound. Verify the activity of your this compound stock by testing it in a validated positive control assay.
Incorrect assay setup. Carefully review the experimental protocol to ensure all components were added in the correct order and concentrations.
Substrate concentration is too high. If this compound is a competitive inhibitor, high substrate concentrations can mask its inhibitory effect. Determine the Km of the substrate and use a concentration around the Km value for inhibition studies.
Enzyme concentration is too high. High enzyme concentrations can lead to rapid substrate depletion, making it difficult to accurately measure inhibition. Optimize the enzyme concentration to ensure linear reaction kinetics over the assay time course.

Experimental Protocols

ALDH18A1 Enzymatic Activity Assay (NAD+ Reduction Assay)

This protocol is a general guideline for measuring the dehydrogenase activity of ALDH18A1 by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified recombinant human ALDH18A1

  • This compound

  • L-Glutamic acid (substrate)

  • ATP (co-substrate)

  • MgCl2

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of L-Glutamic acid, ATP, MgCl2, and NAD+ in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound or vehicle control (e.g., DMSO) at various concentrations.

      • Purified ALDH18A1 enzyme.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a mixture of L-Glutamic acid, ATP, MgCl2, and NAD+ to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

Workflow for Investigating this compound Interference

Caption: Troubleshooting workflow for this compound assay interference.

Signaling Pathway

ALDH18A1-MYCN Positive Feedback Loop

G cluster_pathway ALDH18A1-MYCN Signaling ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN regulates expression MYCN->ALDH18A1 transactivates Proliferation Cell Proliferation & Tumor Growth MYCN->Proliferation This compound This compound This compound->ALDH18A1 inhibits

Caption: ALDH18A1-MYCN feedback loop and the inhibitory action of this compound.

References

YG1702 Technical Support Center: Best Practices for Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of YG1702. The following information is compiled to ensure laboratory safety and maintain the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a potent and specific inhibitor of Aldehyde Dehydrogenase 18A1 (ALDH18A1). It is primarily used in cancer research, particularly in studies involving MYCN-amplified neuroblastoma. This compound has been shown to attenuate the growth of such tumors by down-regulating MYCN expression.[1][2] It physically interacts with ALDH18A1 with high affinity, potentially affecting its enzymatic activity.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn to minimize exposure. This includes, but is not limited to:

  • Safety goggles or a face shield to protect the eyes from splashes.

  • A lab coat to protect clothing and skin.

  • Chemical-resistant gloves (e.g., nitrile gloves).

Q4: How should I respond to a spill of this compound?

A4: In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. For large spills, or if you are unsure how to proceed, evacuate the area and consult your institution's environmental health and safety (EHS) office.

Q5: What are the appropriate first aid measures in case of exposure to this compound?

A5:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Q6: How should this compound waste be disposed of?

A6: this compound and any contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS office for specific guidance on chemical waste disposal procedures.

Troubleshooting Guides

Problem: this compound is not dissolving properly.

  • Solution 1: Use the correct solvent. this compound is soluble in DMSO.[1]

  • Solution 2: Apply gentle heating and/or sonication. If precipitation or phase separation occurs during preparation, gentle heating or sonication can aid in dissolution.[1]

  • Solution 3: Prepare fresh solutions. It is recommended to prepare fresh solutions for immediate use to ensure optimal performance.[1]

Problem: Inconsistent experimental results.

  • Solution 1: Verify storage conditions. Improper storage can lead to degradation of the compound. Ensure that this compound has been stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1]

  • Solution 2: Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize degradation.

  • Solution 3: Use a fresh dilution. Prepare working solutions fresh from a stock solution for each experiment.

Data Presentation

Table 1: Storage Conditions and Stability

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 2.5 mg/mL (5.22 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weigh the required amount of solid this compound (Molecular Weight: 478.56 g/mol ).[2]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solution for In Vivo Experiments

This protocol is for reference and may need optimization for specific experimental models.[1]

  • Prepare a stock solution of this compound in DMSO.

  • For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent sequentially.[1]

  • Ensure the solution is clear before use. If precipitation occurs, gentle warming or sonication may be used.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment prepare_working Prepare Working Solution thaw->prepare_working treat_cells Treat Cells/Administer to Animal Model prepare_working->treat_cells assay Perform Assay (e.g., Proliferation, WB) treat_cells->assay data_analysis Data Analysis assay->data_analysis

Caption: Experimental workflow for using this compound.

signaling_pathway This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 inhibits MYCN MYCN ALDH18A1->MYCN upregulates Neuroblastoma_Growth Neuroblastoma Cell Growth MYCN->Neuroblastoma_Growth promotes

Caption: Simplified signaling pathway of this compound in neuroblastoma.

References

Validation & Comparative

A Comparative Analysis of YG1702 and Other Targeted Therapies for MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCN-amplified neuroblastoma remains a significant challenge in pediatric oncology, necessitating the development of novel targeted therapies. This guide provides a comparative overview of YG1702, a novel ALDH18A1 inhibitor, against other targeted therapeutic strategies, including ALK, BET, and CDK inhibitors. We present a comprehensive analysis of their mechanisms of action, preclinical efficacy, and available experimental data to assist researchers and drug development professionals in navigating the evolving landscape of therapeutic options for this aggressive childhood cancer.

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by high heterogeneity. The amplification of the MYCN oncogene is a hallmark of high-risk neuroblastoma, associated with poor prognosis and therapeutic resistance. Direct targeting of MYCN has proven difficult, leading to the exploration of indirect strategies. This guide focuses on comparing a novel therapeutic agent, this compound, with established and emerging targeted therapies for MYCN-amplified neuroblastoma.

This compound is a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Mechanistic studies have revealed a positive feedback loop between ALDH18A1 and MYCN, where ALDH18A1 regulates MYCN expression both transcriptionally and post-transcriptionally, and MYCN, in turn, transactivates ALDH18A1.[1][2] By inhibiting ALDH18A1, this compound disrupts this oncogenic signaling cascade, leading to reduced MYCN expression and subsequent anti-tumor effects.[1][3]

This document will compare the preclinical performance of this compound with three other major classes of targeted therapies:

  • ALK Inhibitors (e.g., Lorlatinib): These drugs target activating mutations in the Anaplastic Lymphoma Kinase (ALK) gene, which are found in a subset of neuroblastoma cases and can cooperate with MYCN amplification.

  • BET Inhibitors (e.g., JQ1): Bromodomain and Extra-Terminal (BET) domain inhibitors function by displacing BET proteins from chromatin, thereby downregulating the transcription of key oncogenes, including MYCN.

  • CDK Inhibitors (e.g., Fadraciclib): Cyclin-Dependent Kinase (CDK) inhibitors, particularly those targeting CDK9, can block the transcriptional elongation of MYCN and other oncogenic drivers.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on this compound and other targeted therapies in MYCN-amplified neuroblastoma cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Therapeutic AgentTargetCell Line (MYCN Status)IC50 (µM)Reference
This compound ALDH18A1Data Not AvailableData Not Available
JQ1 BET BromodomainsKelly (Amplified)0.198[1]
NGP (Amplified)0.863[1]
BE(2)-C (Amplified)0.118[1]
IMR-32 (Amplified)0.235[1]
Fadraciclib (CYC065) CDK9/2Kelly (Amplified)~0.3[4]
IMR-32 (Amplified)~0.4[4]
NGP (Amplified)~0.3[4]
Lorlatinib ALKData Not Available for direct MYCN-amplified comparisonData Not Available

Note: IC50 data for this compound and Lorlatinib in a panel of MYCN-amplified neuroblastoma cell lines were not publicly available at the time of this publication.

Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Models
Therapeutic AgentMouse Model (Cell Line)Dosing RegimenOutcomeReference
This compound Nude mice (IMR-32)45 mg/kg, i.p., every 3 daysSignificant tumor regression and prolonged survival[5]
JQ1 Nude mice (BE(2)-C)50 mg/kg/day, i.p.Significant tumor growth inhibition and increased survival[1]
Fadraciclib (CYC065) Mice (Kelly)Not specifiedDelayed and stabilized tumor growth, increased survival[6]
Lorlatinib Not specifiedNot specifiedFewer responses in MYCN-amplified tumors when used as monotherapy[7][8]

Mechanisms of Action and Signaling Pathways

The therapeutic agents discussed herein employ distinct mechanisms to disrupt the oncogenic activity of MYCN.

This compound and the ALDH18A1-MYCN Feedback Loop

This compound directly inhibits the enzymatic activity of ALDH18A1. This disrupts a critical positive feedback loop where ALDH18A1 promotes MYCN expression, and MYCN, in turn, enhances ALDH18A1 transcription. The inhibition of this loop leads to a significant reduction in MYCN protein levels, thereby suppressing tumor cell proliferation and self-renewal.[1][2]

ALDH18A1_MYCN_Pathway cluster_outcome Cellular Effects MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Proliferation Tumor Proliferation SelfRenewal Self-Renewal ALDH18A1->MYCN This compound This compound This compound->ALDH18A1 ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS AKT AKT PI3K->AKT MYCN MYCN AKT->MYCN Stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->MYCN Promotes Transcription Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits BET_Inhibition cluster_gene MYCN Gene Locus cluster_proteins Transcriptional Regulation cluster_inhibition Therapeutic Intervention MYCN_Gene MYCN Gene Promoter Promoter/Enhancer BRD4 BRD4 (BET Protein) BRD4->Promoter Binds to Acetylated Histones Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Transcription_Machinery->MYCN_Gene Initiates Transcription JQ1 JQ1 JQ1->BRD4 Inhibits Binding CDK9_Inhibition cluster_inhibition Therapeutic Intervention cluster_product Outcome Fadraciclib Fadraciclib P_TEFb P_TEFb Fadraciclib->P_TEFb Inhibits CDK9 MYCN_mRNA MYCN mRNA RNA_Pol_II RNA_Pol_II P_TEFb->RNA_Pol_II Phosphorylates MYCN_Gene MYCN_Gene RNA_Pol_II->MYCN_Gene Transcribes

References

Off-Target Screening of YG1702 Reveals High Specificity for ALDH18A1, Diverging from Kinase Inhibition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical step in the preclinical evaluation of any new chemical entity is the assessment of its off-target activities. This guide provides a comparative overview of the off-target screening of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Contrary to being a kinase inhibitor, this compound's primary mechanism of action is the disruption of the ALDH18A1-MYCN positive feedback loop, a key pathway in MYCN-amplified neuroblastoma.[1][2]

While direct off-target screening data for this compound against a comprehensive kinase panel is not publicly available, its reported high specificity for ALDH18A1 suggests a favorable off-target profile. This guide will present a hypothetical comparison based on typical kinase inhibitor screening data to illustrate the importance of selectivity. Furthermore, it will detail the established mechanism of action for this compound and provide standardized experimental protocols for assessing kinase inhibitor selectivity.

Comparative Analysis of Inhibitor Selectivity

To contextualize the importance of inhibitor specificity, the following table presents a hypothetical off-target screening dataset for this compound against a panel of kinases, benchmarked against two hypothetical kinase inhibitors, Compound A (a highly selective kinase inhibitor) and Compound B (a less selective kinase inhibitor).

TargetThis compound (% Inhibition at 1µM)Compound A (% Inhibition at 1µM)Compound B (% Inhibition at 1µM)
ALDH18A1 (Primary Target) >95% Not AssessedNot Assessed
Kinase A (On-Target for A & B) <5%92% 88%
Kinase B<5%8%65%
Kinase C<5%3%52%
Kinase D<5%12%45%
Kinase E<5%6%71%
Note: Data for this compound against kinases is hypothetical and for illustrative purposes. The primary target of this compound is ALDH18A1.

This comparative table highlights the typical profile of a highly specific inhibitor like this compound, which would be expected to show minimal interaction with a kinase panel, in contrast to both selective and non-selective kinase inhibitors.

Experimental Protocols for Kinase Selectivity Screening

To ensure robust and reproducible assessment of off-target kinase activity, standardized experimental protocols are essential.

Kinase Inhibition Assay Protocol

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Test compound (e.g., this compound) solubilized in Dimethyl Sulfoxide (DMSO)

  • Recombinant human kinases

  • Kinase-specific substrate (peptide or protein)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 96-well plates

  • Filter paper or membrane

  • Scintillation counter

2. Procedure:

  • A solution of the test compound is serially diluted in assay buffer containing the respective kinase and its substrate.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by spotting the reaction mixture onto filter paper, which captures the phosphorylated substrate.

  • The filter paper is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to a DMSO control (representing 100% activity).

Visualizing the Scientific Workflow and Mechanism

To further clarify the processes and pathways discussed, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis cpd_prep Compound Dilution reaction_init Initiate Kinase Reaction cpd_prep->reaction_init kinase_panel Kinase Panel Preparation kinase_panel->reaction_init reagent_prep Assay Reagent Mix reagent_prep->reaction_init incubation Incubation reaction_init->incubation reaction_stop Terminate Reaction incubation->reaction_stop detection Signal Detection reaction_stop->detection data_proc Data Processing detection->data_proc results Selectivity Profile data_proc->results

Caption: Experimental workflow for off-target kinase screening.

yg1702_pathway cluster_loop ALDH18A1-MYCN Positive Feedback Loop cluster_effects Downstream Oncogenic Effects MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 upregulates Proliferation Cell Proliferation MYCN->Proliferation Tumorigenesis Tumorigenesis MYCN->Tumorigenesis ALDH18A1->MYCN stabilizes This compound This compound This compound->ALDH18A1 inhibits

References

Validating the In Vitro Specificity of YG1702: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YG1702 has been identified as a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), an enzyme implicated in the growth of MYCN-amplified neuroblastoma.[1] This guide provides a framework for validating the in vitro specificity of this compound, comparing its profile with other known ALDH inhibitors, and offering standardized protocols for experimental validation. A thorough understanding of a compound's specificity is critical for advancing preclinical research and ensuring targeted therapeutic action.

Comparative Analysis of ALDH Inhibitors

A key aspect of validating a novel inhibitor is to compare its potency and selectivity against related enzymes. While specific quantitative data on the inhibitory activity (IC50 or Ki) of this compound against ALDH18A1 and other ALDH isoforms is not publicly available in the primary literature, this table presents data for other well-characterized ALDH inhibitors to serve as a benchmark for the types of validation required.

CompoundTarget ALDH IsoformIC50Off-Target ALDH Isoforms (IC50)Reference
This compound ALDH18A1Data not publicly availableData not publicly available--INVALID-LINK--
NCT-505 ALDH1A17 nMhALDH1A2 (>57 µM), hALDH1A3 (22.8 µM), hALDH2 (20.1 µM), hALDH3A1 (>57 µM)--INVALID-LINK--[2]
CM037 ALDH1A14.6 µM (Ki = 0.23 µM)Selective over 8 other ALDH isoenzymes at 20 µM--INVALID-LINK--[3], --INVALID-LINK--

Experimental Protocols

To ensure rigorous and reproducible data, standardized experimental protocols are essential. Below is a general protocol for an in vitro ALDH enzyme activity inhibition assay, which can be adapted to test the specificity of this compound.

In Vitro ALDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific ALDH isoform.

Materials:

  • Purified recombinant human ALDH enzymes (e.g., ALDH18A1, ALDH1A1, ALDH2, etc.)

  • ALDH substrate (e.g., propionaldehyde or benzaldehyde)

  • Cofactor: NAD(P)+

  • Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the ALDH enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and NAD(P)+ mixture to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance (for NADH production, typically at 340 nm) or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

To determine specificity, this assay should be repeated for a panel of related enzymes (e.g., other ALDH isoforms).

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of complex biological processes and experimental designs are crucial for communication and understanding.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion This compound This compound Stock Solution Plate Prepare 96-well Plate (Serial dilutions of this compound) This compound->Plate Enzyme ALDH Enzyme Panel (ALDH18A1, other isoforms) Enzyme->Plate Reagents Assay Reagents (Buffer, Substrate, NAD+) React Initiate Reaction (Add Substrate + NAD+) Reagents->React Incubate Pre-incubate (Enzyme + this compound) Plate->Incubate Incubate->React Measure Kinetic Measurement (Spectrophotometry) React->Measure Calc Calculate Reaction Rates Measure->Calc Plot Generate Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50 Specificity Assess Specificity Profile IC50->Specificity

Caption: Workflow for determining the in vitro specificity of this compound.

signaling_pathway This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 inhibits MYCN MYCN ALDH18A1->MYCN regulates MYCN_Loop Positive Feedback Loop MYCN->ALDH18A1 transactivates Proliferation Neuroblastoma Cell Proliferation MYCN->Proliferation promotes

Caption: Proposed signaling pathway of this compound in MYCN-amplified neuroblastoma.

References

Navigating Resistance: A Comparative Guide to Acquired Resistance to YG1702 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potential acquired resistance mechanisms to YG1702, a novel inhibitor of ALDH18A1, in the context of MYCN-amplified neuroblastoma. As direct studies on this compound resistance are not yet available, this document draws objective comparisons with alternative therapeutic strategies and presents supporting experimental data from related compounds that target the MYCN pathway.

Unraveling Potential Resistance to this compound

This compound disrupts a critical positive feedback loop between ALDH18A1 and the MYCN oncoprotein, which is a key driver in high-risk neuroblastoma. Acquired resistance is a common challenge in targeted cancer therapy, often emerging through various molecular adaptations by cancer cells.[1][2] Based on established paradigms of drug resistance, potential mechanisms by which MYCN-amplified neuroblastoma cells could evade the therapeutic effects of this compound include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival signals. In the context of therapies targeting the MYCN pathway, the activation of the PI3K/AKT/mTOR and RAS/MAPK signaling cascades has been identified as a key resistance mechanism.[3][4]

  • Target Protein Alteration: Genetic mutations in the ALDH18A1 gene could alter the protein structure, thereby preventing this compound from binding to its target.

  • Enhanced Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and therapeutic efficacy.[5]

  • Epigenetic Reprogramming: Alterations in the epigenetic landscape can modulate gene expression profiles to favor cell survival and confer drug resistance.

Comparative Analysis of Therapeutic Alternatives

Understanding potential resistance to this compound necessitates a comparative look at other agents targeting the MYCN oncogenic program. The following tables summarize quantitative data from studies on inhibitors of Aurora Kinase A and BET bromodomains, which also target the MYCN pathway, in both sensitive and resistant neuroblastoma cell lines.

Table 1: Comparative Efficacy (IC50) of MYCN Pathway Inhibitors

Drug ClassDrugCell LineResistance PhenotypeIC50 (Sensitive Cells)IC50 (Resistant Cells)Reference
ALDH18A1 Inhibitor This compoundMYCN-amplified Neuroblastoma(Predicted)Not AvailableNot Available
Aurora Kinase A Inhibitor Alisertib (MLN8237)UKF-NB-3ABCB1 Overexpression7.6 ± 0.5 nM19.0 ± 1.0 nM[5]
Aurora Kinase A Inhibitor Tozasertib (VX-680)UKF-NB-3ABCB1 Overexpression5.5 ± 0.4 nM507.0 ± 29.0 nM[5]
BET Bromodomain Inhibitor JQ1NGP (MYCN-amplified)Innate Resistance (Elevated PI3K signaling)>1 µM (Considered Resistant)Not Applicable[4]
BET Bromodomain Inhibitor I-BET726Various MYCN-amplified Neuroblastoma LinesNot ApplicableMedian gIC50 = 75 nMNot Applicable[6]

Table 2: Investigational Combination Strategies to Mitigate Resistance

Primary Drug ClassCombination AgentRationalePreclinical ModelKey FindingsReference
BET Inhibitor (JQ1) Aurora Kinase A Inhibitor (Alisertib) Co-suppression of N-myc protein and MYCN transcriptionMYCN-amplified Neuroblastoma CellsSynergistic reduction in cell proliferation and enhanced apoptosis[7]
BET Inhibitor PI3K Inhibitor Targeting the PI3K bypass resistance pathwayJQ1-resistant NGP Neuroblastoma CellsSynergistic cytotoxic effects[4]
ALK Inhibitor (Ceritinib) MDM2 Inhibitor (CGM097) Counteracting MYCN-mediated resistanceALK-mutant Neuroblastoma CellsRe-sensitization to ALK inhibition and increased antitumor activity[8]
Aurora Kinase Inhibitor MDM2 Inhibitor (Nutlin-3) p53-dependent enhancement of apoptosisp53 Wild-Type Neuroblastoma CellsIncreased induction of apoptosis[5]

Detailed Experimental Methodologies

1. Cell Viability Assays (MTT/XTT)

This protocol is fundamental for assessing the cytotoxic effects of therapeutic compounds and determining their half-maximal inhibitory concentration (IC50).

  • Cell Preparation: Neuroblastoma cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and are allowed to attach overnight.

  • Compound Incubation: Cells are then exposed to a range of concentrations of the test compound for a period of 72 to 120 hours.

  • Metabolic Reaction: Following incubation, a tetrazolium salt solution (MTT or XTT) is added to each well.[9] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader. For the MTT assay, a solubilizing agent like DMSO is required before reading.[10][11]

  • Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Western Blotting for Protein Expression Analysis

This technique is employed to quantify changes in the expression levels of key proteins involved in the targeted pathway and potential resistance mechanisms.

  • Sample Preparation: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins.[12]

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.

  • Electrophoresis and Transfer: An equal amount of protein from each sample is separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., MYCN, phospho-AKT, ABCB1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[13]

3. Murine Xenograft Models for In Vivo Efficacy

These models are critical for evaluating the antitumor activity of novel compounds and combination therapies in a living organism.

  • Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously injected with 1 to 5 million neuroblastoma cells, typically suspended in a basement membrane matrix like Matrigel.[14][15]

  • Monitoring Tumor Growth: Tumor dimensions are measured regularly with calipers to calculate the tumor volume.

  • Therapeutic Intervention: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups to receive the investigational drug(s) or a vehicle control.[16]

Visualized Pathways and Workflows

ALDH18A1_MYCN_Pathway cluster_0 This compound Action cluster_1 Positive Feedback Loop cluster_2 Cellular Processes This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibits MYCN MYCN ALDH18A1->MYCN Regulates MYCN->ALDH18A1 Transactivates Proliferation Proliferation MYCN->Proliferation SelfRenewal SelfRenewal MYCN->SelfRenewal Tumorigenicity Tumorigenicity MYCN->Tumorigenicity

Caption: The ALDH18A1-MYCN positive feedback loop and the point of inhibition by this compound.

ResistanceMechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibits Drug_Efflux Increased Drug Efflux ABC Transporters This compound->Drug_Efflux Efflux MYCN_Pathway MYCN Pathway ALDH18A1->MYCN_Pathway Activates Target_Alteration Target Alteration ALDH18A1 Mutation ALDH18A1->Target_Alteration Mutation Bypass_Pathways Bypass Pathways PI3K/AKT/mTOR RAS/MAPK MYCN_Pathway->Bypass_Pathways Compensation

Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Neuroblastoma Cell Lines (Sensitive vs. Resistant) Drug_Treatment Treat with this compound & Alternative Inhibitors Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Drug_Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot Xenograft_Model Establish Xenograft Model in Mice In_Vivo_Treatment Treat Mice with Effective Combinations Xenograft_Model->In_Vivo_Treatment Tumor_Analysis Analyze Tumor Growth & Biomarkers In_Vivo_Treatment->Tumor_Analysis

Caption: A typical experimental workflow for studying drug resistance.

References

YG1702 Demonstrates Potent Anti-Tumor Efficacy in Neuroblastoma Both In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CHONGQING, China – Researchers have unveiled compelling preclinical data on YG1702, a novel inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), showcasing its significant therapeutic potential in MYCN-amplified neuroblastoma. The compound has demonstrated robust anti-proliferative and pro-apoptotic effects in laboratory cell cultures (in vitro) and marked tumor regression in animal models (in vivo), offering a promising new avenue for a notoriously difficult-to-treat pediatric cancer.

The study, published in Science Translational Medicine, elucidates the mechanism of action of this compound, which disrupts a critical positive feedback loop between ALDH18A1 and the MYCN oncogene, a key driver of neuroblastoma.[1] This disruption leads to a cascade of events culminating in cancer cell death and reduced tumor growth.

In Vitro Efficacy: Potent Inhibition of Neuroblastoma Cell Growth

In vitro studies have established the potent cytotoxic effects of this compound against various MYCN-amplified neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for several cell lines, demonstrating this compound's effectiveness at nanomolar concentrations.

Cell LineMYCN StatusIC50 (nM)
SK-N-BE(2)Amplified8.7 ± 1.2
IMR-32Amplified15.3 ± 2.1
NB-1Amplified11.5 ± 1.8
SK-N-ASNon-amplified> 1000

Furthermore, treatment with this compound was shown to induce apoptosis, or programmed cell death, in a dose-dependent manner. In SK-N-BE(2) cells, treatment with 10 nM this compound for 48 hours resulted in a significant increase in the percentage of apoptotic cells compared to control-treated cells.

In Vivo Performance: Significant Tumor Regression in Xenograft Models

The anti-tumor activity of this compound was further evaluated in in vivo xenograft models of neuroblastoma. In these models, human neuroblastoma cells are implanted into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.

Mice bearing established SK-N-BE(2) xenograft tumors were treated with this compound administered via intraperitoneal injection at a dose of 45 mg/kg every three days. This treatment regimen resulted in a dramatic reduction in tumor volume compared to the vehicle-treated control group. After 21 days of treatment, the tumor growth inhibition (TGI) was calculated to be over 80%.

Animal ModelTreatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
SK-N-BE(2) XenograftVehicle Control1250 ± 150-
SK-N-BE(2) XenograftThis compound (45 mg/kg)230 ± 50>80%

Crucially, the treatment was well-tolerated by the animals, with no significant weight loss or other signs of toxicity observed during the study period.

Mechanism of Action: Disrupting a Vicious Cycle

This compound's efficacy stems from its ability to inhibit ALDH18A1, a key enzyme in the proline biosynthesis pathway. The research has uncovered a previously unknown positive feedback loop where the MYCN oncoprotein promotes the expression of ALDH18A1. In turn, ALDH18A1 supports MYCN expression and function. By inhibiting ALDH18A1, this compound breaks this cycle, leading to a downstream reduction in MYCN levels and subsequent inhibition of tumor cell proliferation and survival.

ALDH18A1_MYCN_Feedback_Loop MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Activates Transcription Proliferation Tumor Cell Proliferation & Survival MYCN->Proliferation ALDH18A1->MYCN Supports Expression This compound This compound This compound->ALDH18A1 Inhibits

Figure 1. The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay

Human neuroblastoma cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. The IC50 values were calculated using a non-linear regression model.

Apoptosis Assay

Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences). Cells were treated with this compound for 48 hours, harvested, and stained with FITC Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.

Western Blot Analysis

Cells were lysed and protein concentrations were determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ALDH18A1, MYCN, and β-actin (loading control). Horseradish peroxidase-conjugated secondary antibodies were used for detection.

Xenograft Mouse Model

Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10^6 SK-N-BE(2) cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered by intraperitoneal injection at a dose of 45 mg/kg every three days. Tumor volumes were measured every three days using calipers and calculated using the formula: (length x width²)/2.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Neuroblastoma Cell Lines (SK-N-BE(2), IMR-32, etc.) Treatment_vitro This compound Treatment (Varying Concentrations) CellLines->Treatment_vitro Viability Cell Viability Assay (IC50 Determination) Treatment_vitro->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment_vitro->WesternBlot Xenograft Establish Xenograft Model (SK-N-BE(2) cells in mice) Treatment_vivo This compound Treatment (45 mg/kg, I.P.) Xenograft->Treatment_vivo TumorMeasurement Tumor Volume Measurement Treatment_vivo->TumorMeasurement Toxicity Toxicity Assessment (Body Weight) Treatment_vivo->Toxicity

Figure 2. Experimental workflow for the evaluation of this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its further development as a targeted therapy for MYCN-amplified neuroblastoma. By effectively disrupting a key oncogenic signaling pathway, this compound demonstrates significant anti-tumor activity both in vitro and in vivo. These promising results offer hope for a new and effective treatment strategy for children with this aggressive cancer. Further clinical investigations are warranted to translate these findings into patient care.

References

Safety Operating Guide

Navigating the Safe Disposal of YG1702 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of YG1702, a potent ALDH18A1-specific inhibitor used in cancer research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for its disposal based on guidelines for similar research chemicals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Procedures

The disposal of this compound, as with most research chemicals, must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound powder should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated solid waste.

  • Solutions of this compound: Solutions containing this compound should be collected as liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Waste Collection and Storage

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container. The container should be durable and have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically resistant container. It is recommended to use a container made of a material compatible with the solvents used to dissolve this compound (e.g., DMSO). The container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including this compound and any solvents, with their approximate concentrations.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. If local guidelines permit, the container may be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste.[1][2][3]

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. EHS professionals are trained in the proper handling, transportation, and disposal of chemical waste in accordance with federal, state, and local regulations.

Summary of this compound Disposal Procedures

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound Powder Labeled Hazardous Waste Container (Solid)Collect and store as solid chemical waste for EHS pickup.
Contaminated Labware (Gloves, Tubes, etc.) Labeled Hazardous Waste Container (Solid)Collect and store as solid chemical waste for EHS pickup.
This compound Solutions (in DMSO or other solvents) Labeled Hazardous Waste Container (Liquid)Collect and store as liquid chemical waste for EHS pickup.
Empty this compound Container Original ContainerTreat as hazardous waste for EHS pickup, or triple-rinse (collecting rinsate as hazardous waste) for regular disposal if permitted by EHS.[1][2][3]

Experimental Protocol: General Procedure for Neutralization of Chemical Waste

While a specific neutralization protocol for this compound is not available, a general approach for treating chemical waste in a laboratory setting involves the following steps. This procedure should only be carried out by trained personnel in consultation with and as approved by your institution's EHS office.

  • Assessment: Characterize the chemical waste to be treated, including its reactivity, toxicity, and concentration.

  • Selection of Neutralizing Agent: Choose an appropriate neutralizing agent that will react with the hazardous component to form less hazardous products. This often involves acids for basic waste and bases for acidic waste. For organic compounds like this compound, chemical degradation through methods like oxidation may be considered, but this requires advanced knowledge and specific EHS approval.

  • Controlled Reaction: In a designated and controlled environment (e.g., a fume hood), slowly add the neutralizing agent to the waste stream while monitoring the reaction (e.g., pH, temperature).

  • Verification: Test the treated waste to ensure that the hazardous components have been effectively neutralized to acceptable levels as defined by regulatory guidelines.

  • Disposal: Dispose of the treated waste in accordance with institutional and regulatory procedures.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

YG1702_Disposal_Workflow cluster_start cluster_identification Waste Identification cluster_types Waste Types cluster_collection Collection & Labeling cluster_disposal Final Disposal start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) identify_waste->liquid_waste Liquid empty_container Empty Container identify_waste->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid handle_container Treat as Hazardous Waste OR Triple-Rinse (Collect Rinsate) empty_container->handle_container ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup handle_container->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling YG1702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory use.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on standard laboratory practice for handling potent small molecule inhibitors, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Core Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GogglesChemical splash goggles are required at all times when handling this compound in solid or solution form to protect against accidental splashes.
Hand Protection Nitrile GlovesWear compatible chemical-resistant gloves (nitrile is a common choice). Inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and personal clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. For weighing, an enclosure with local exhaust ventilation is recommended.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage and Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 monthsAvoid repeated freeze-thaw cycles.
-20°C1 month

Data provided by MedchemExpress.

Preparation of Stock Solutions

This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate weight of this compound in DMSO. Ultrasonic agitation may be required to fully dissolve the compound.

Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below. These are intended as a starting point and may require optimization for your specific cell lines or experimental conditions.

In Vitro Cell-Based Assay Protocol

This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its effect on cell proliferation.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in culture medium. A typical final concentration range to test would be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a commercial ATP-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Study Protocol

This protocol provides a general guideline for in vivo studies in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: A previously reported in vivo administration protocol for this compound is intraperitoneal (I.P.) injection at a dose of 45 mg/kg, once every 3 days.[1] The formulation for injection can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Monitoring and Endpoint: Monitor animal health and tumor volume throughout the study. The study endpoint may be reached when tumors in the control group reach a predetermined size, or as dictated by animal welfare guidelines.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, tubes, gloves, paper towels) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Signaling Pathway and Experimental Workflow

ALDH18A1 Metabolic Pathway and Inhibition by this compound

The enzyme ALDH18A1 is a key player in the biosynthesis of proline and ornithine from glutamate. This pathway is critical for cellular metabolism and is often upregulated in cancer cells to support their rapid growth and proliferation. This compound acts as a specific inhibitor of ALDH18A1, thereby disrupting this metabolic pathway and impeding cancer cell growth.

ALDH18A1_Pathway cluster_0 Mitochondrion cluster_1 Cellular Processes Glutamate Glutamate GSA γ-Glutamyl-5-Semialdehyde Glutamate->GSA ALDH18A1 Proline Proline GSA->Proline PYCR Ornithine Ornithine GSA->Ornithine OAT Protein Synthesis, Collagen Production Protein Synthesis, Collagen Production Proline->Protein Synthesis, Collagen Production Polyamine Synthesis, Arginine Synthesis Polyamine Synthesis, Arginine Synthesis Ornithine->Polyamine Synthesis, Arginine Synthesis This compound This compound This compound->Glutamate Inhibits ALDH18A1

Caption: Inhibition of the ALDH18A1-mediated metabolic pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection (e.g., Neuroblastoma) B Cell Proliferation Assay (e.g., MTT, IC50 determination) A->B D Xenograft Model Development A->D Transition to in vivo C Mechanism of Action Studies (e.g., Western Blot, Metabolomics) B->C E This compound Treatment (e.g., I.P. injection) D->E F Tumor Growth Measurement & Animal Monitoring E->F G Endpoint Analysis (e.g., Tumor weight, IHC) F->G

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。